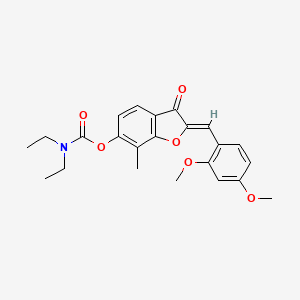

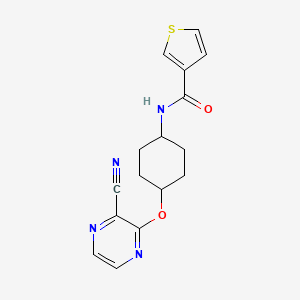

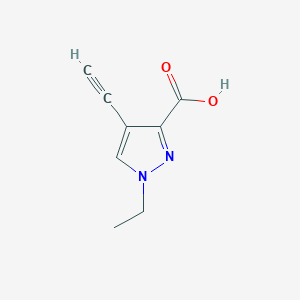

![molecular formula C26H23NO5 B2370457 3-Benzoyl-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one CAS No. 866589-65-3](/img/structure/B2370457.png)

3-Benzoyl-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis Techniques

Research into quinoline derivatives, including compounds similar to 3-Benzoyl-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one, often focuses on their synthesis. For example, studies have demonstrated methods for preparing dimethoxy[1]benzothieno[2,3-c]quinolines through a process involving photocyclization, chlorination, and dechlorination steps to achieve desired structural features (J. Stuart et al., 1987). This work underlines the importance of synthesis techniques in creating compounds for further biological evaluation or material science applications.

Antimicrobial Activity

Some quinoline derivatives have been synthesized and evaluated for their antimicrobial activity. For instance, a study on quinoxaline derivatives bearing an amide moiety revealed significant antimicrobial effects against Candida species (U. Abu Mohsen et al., 2014). This suggests potential applications in developing new antimicrobial agents targeting fungal pathogens.

Chemical Properties and Reactions

The chemical properties and reactions of quinoline derivatives also receive attention, with research detailing the synthesis and characterization of various compounds. For example, the radical bromination reaction of ethyl 6,7-dimethoxy-2-methylquinoline-3-carboxylate has been explored, leading to the creation of structurally defined quinoline compounds (Ting Zhou et al., 2010). Such studies contribute to the understanding of reaction mechanisms and the development of new synthetic routes.

Biological Evaluations Beyond Antimicrobial Applications

Beyond antimicrobial activity, quinoline derivatives are evaluated for various biological activities. Research has investigated the synthesis and biological evaluation of quinoline derivatives as potential antitumor agents, highlighting the versatility of these compounds in medical research (M. Nasr et al., 1974). This area of study opens up possibilities for developing new therapeutic agents based on quinoline structures.

Fluorescence Derivatization for Analytical Applications

Quinoline derivatives have been used as fluorescence derivatization reagents for the sensitive detection of alcohols in high-performance liquid chromatography (M. Yamaguchi et al., 1987). This application demonstrates the utility of quinoline compounds in analytical chemistry, providing a tool for the sensitive and selective analysis of complex samples.

Propriétés

IUPAC Name |

3-benzoyl-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO5/c1-30-19-11-7-8-17(12-19)15-27-16-21(25(28)18-9-5-4-6-10-18)26(29)20-13-23(31-2)24(32-3)14-22(20)27/h4-14,16H,15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBNVIVQUVDOPRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)C(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzoyl-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

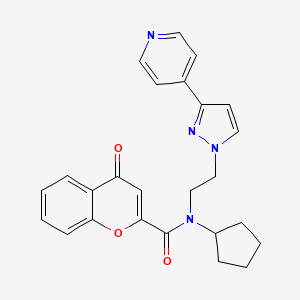

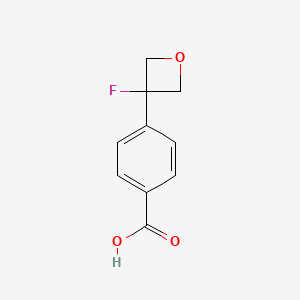

![N-[2-(propan-2-yl)phenyl]-beta-alaninamide](/img/structure/B2370375.png)

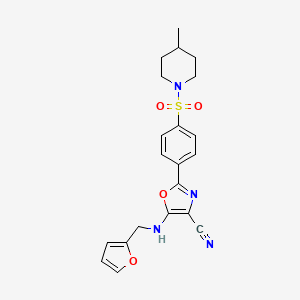

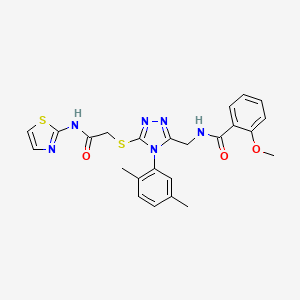

![N-(6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2370380.png)

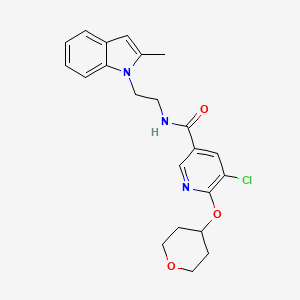

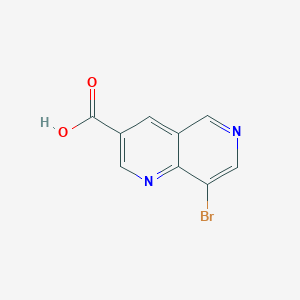

![N-[4-(1-azepanylcarbonyl)benzyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2370381.png)

![2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B2370393.png)